molecular formula C7H7NO4S B1280101 3-(Methylsulfonyl)picolinic acid CAS No. 61830-06-6

3-(Methylsulfonyl)picolinic acid

Cat. No.: B1280101
CAS No.: 61830-06-6
M. Wt: 201.2 g/mol
InChI Key: PMLMPPPFXKNYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)picolinic acid is an organic compound with the chemical formula C7H7NO4S. It is a derivative of picolinic acid, characterized by the presence of a methylsulfonyl group attached to the third position of the pyridine ring. This compound appears as a white crystalline powder and is known for its low solubility in water but good solubility in organic solvents like ethanol and acetone .

Preparation Methods

The synthesis of 3-(Methylsulfonyl)picolinic acid can be achieved through various methods. One common synthetic route involves the reaction of pyridine-2-methanol with methanesulfonyl chloride. This reaction typically occurs under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

3-(Methylsulfonyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in the formation of methylthio compounds .

Scientific Research Applications

3-(Methylsulfonyl)picolinic acid has a range of applications in scientific research:

Comparison with Similar Compounds

3-(Methylsulfonyl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives:

    Picolinic Acid: This compound has a carboxylic acid group at the second position of the pyridine ring.

    Nicotinic Acid:

    Isonicotinic Acid: This compound has a carboxylic acid group at the fourth position of the pyridine ring.

The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-methylsulfonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLMPPPFXKNYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494108
Record name 3-(Methanesulfonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-06-6
Record name 3-(Methanesulfonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.